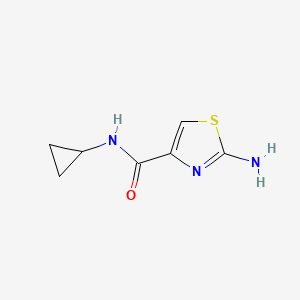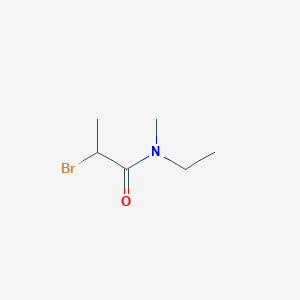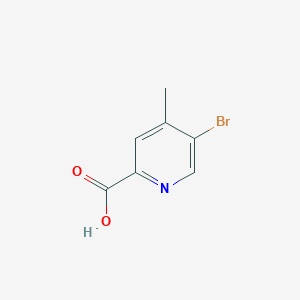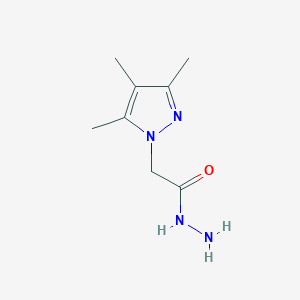
Ácido 5-bromo-3-nitropiridina-2-carboxílico
Descripción general
Descripción
5-Bromo-3-nitropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H3BrN2O4 and its molecular weight is 247 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-nitropyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-nitropyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario Sintético en Química Orgánica
Ácido 5-bromo-3-nitropiridina-2-carboxílico: sirve como un intermedio sintético versátil en química orgánica. Su estructura molecular permite varias reacciones químicas, incluyendo procesos de sustitución, acoplamiento y ciclización. Este compuesto es particularmente útil en la construcción de moléculas complejas para productos farmacéuticos y agroquímicos debido a sus grupos bromo y nitro reactivos .
Farmacología: Desarrollo de Medicamentos
En farmacología, este compuesto se utiliza en la síntesis de candidatos a fármacos. Su parte de nitropiridina es una característica común en moléculas con actividad biológica. El grupo bromo puede someterse a reacciones de acoplamiento cruzado catalizadas por paladio, lo que permite la creación de diversos farmacóforos para el descubrimiento de fármacos .
Ciencia de los Materiales: Síntesis de Materiales Avanzados
En la ciencia de los materiales, el ácido 5-bromo-3-nitropiridina-2-carboxílico se utiliza para desarrollar nuevos materiales con propiedades electrónicas o fotónicas específicas. Puede actuar como un bloque de construcción para semiconductores orgánicos o como un precursor para materiales utilizados en OLED y otros dispositivos electrónicos .
Bioquímica: Sondas Moleculares
Los bioquímicos emplean este compuesto para diseñar sondas moleculares que pueden unirse a proteínas o secuencias de ADN específicas. El anillo de nitropiridina puede interactuar con macromoléculas biológicas, lo que lo convierte en una herramienta valiosa para estudiar sistemas biológicos e identificar posibles objetivos terapéuticos .
Agricultura: Síntesis de Pesticidas
En el sector agrícola, los derivados del ácido 5-bromo-3-nitropiridina-2-carboxílico se exploran por su posible uso como pesticidas. La parte estructural se puede incorporar en compuestos que interrumpen el ciclo de vida de las plagas, ofreciendo una vía hacia productos químicos agrícolas más efectivos y específicos .
Ciencia Ambiental: Estudios de Degradación de Contaminantes
Los científicos ambientales estudian el ácido 5-bromo-3-nitropiridina-2-carboxílico por su comportamiento de degradación en el medio ambiente. Comprender sus productos y vías de descomposición es crucial para evaluar su impacto ambiental y para desarrollar métodos para mitigar los riesgos potenciales asociados con su uso .
Propiedades
IUPAC Name |
5-bromo-3-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHXGZDQNSRWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672172 | |
| Record name | 5-Bromo-3-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-89-2 | |
| Record name | 5-Bromo-3-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B1520528.png)






![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)





